![molecular formula C17H19ClN2O B1406602 [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride CAS No. 1982608-63-8](/img/structure/B1406602.png)
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride
Overview
Description
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride is a chemical compound with the molecular formula C17H19ClN2O. It is known for its unique structure, which includes a benzoxazole ring and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride typically involves the reaction of 5-isopropyl-1,3-benzoxazole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to remove impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Research
The compound's structural characteristics suggest potential applications in drug development. Its benzoxazole component is known for various biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of benzoxazole can exhibit significant activity against various cancer cell lines, making this compound a candidate for further exploration in oncology.
Neuropharmacology
Studies have suggested that compounds similar to [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to potential applications in treating mood disorders or neurodegenerative diseases.
Material Science
Due to its unique chemical structure, this compound may also find utility in material science, particularly in the development of organic semiconductors or as a dye in photonic applications. The stability and electronic properties of benzoxazole derivatives are of interest for these applications.
Case Study 1: Anticancer Activity
A study conducted on benzoxazole derivatives demonstrated that they possess cytotoxic activity against several cancer cell lines, including breast and prostate cancer cells. The study highlighted that modifications to the benzoxazole ring could enhance activity, suggesting that this compound might be effective against resistant cancer types.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could reduce cell death and improve cell viability, suggesting their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride include other benzoxazole derivatives and amine-containing compounds. Examples include:
- 5-Isopropyl-1,3-benzoxazole
- Benzylamine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzoxazole ring and an amine group. This structural feature imparts specific chemical and biological properties that make it valuable for various applications .
Biological Activity
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride (CAS No. 1982608-63-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize findings from various studies to present a comprehensive overview of its biological activity.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 302.80 g/mol
- Structure : The compound features a benzoxazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives often exhibit antimicrobial properties. A study on related benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria , such as Bacillus subtilis, while exhibiting lower activity against Gram-negative bacteria like Escherichia coli .
The minimal inhibitory concentrations (MICs) for several derivatives were determined, revealing that some compounds demonstrated significant antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) analysis suggested that specific substituents on the benzoxazole ring could enhance antimicrobial efficacy .
Anticancer Activity
Benzoxazole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. A comprehensive review highlighted that many derivatives showed selective toxicity towards cancer cells, with lower toxicity observed in normal cells. Specifically, compounds were tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells, among others .
The following table summarizes the cytotoxic effects of selected benzoxazole derivatives:
Compound Name | Cancer Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|---|
H-Box[(2-OMe-4-NMe2)Ph]-OMe | MCF-7 | 15 | High |
H-Box[2,5-(OMe)2Ph]-OMe | A549 | 25 | Moderate |
H-Box[(3,4,5-(OMe)3Ph]-OMe | HepG2 | 30 | Moderate |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The proposed mechanisms underlying the biological activities of these compounds include:
- Inhibition of DNA synthesis : Certain benzoxazole derivatives interfere with DNA replication in cancer cells.
- Disruption of membrane integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzoxazole derivatives:
- Antibacterial Screening : A study evaluated 41 compounds based on the benzoxazole structure for antibacterial properties. Only a subset showed significant activity against Bacillus subtilis, indicating selective action rather than broad-spectrum efficacy .
- Cytotoxicity in Cancer Cells : Research indicated that certain benzoxazole derivatives exhibited potent cytotoxicity against various cancer cell lines. Notably, modifications to the substituents on the benzoxazole ring significantly influenced their effectiveness .
- SAR Analysis : The SAR studies revealed that electron-donating groups on the phenyl ring enhanced antibacterial and anticancer activities, while electron-withdrawing groups reduced efficacy .
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJMTPTEGFJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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